sulfo-SPDB - 1193111-39-5

sulfo-SPDB

Catalog Number: EVT-2957584
CAS Number: 1193111-39-5
Molecular Formula: C13H14N2O7S3
Molecular Weight: 406.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulfo-SPDB is synthesized from specific precursors and is categorized under sulfonic acid derivatives. It has gained attention due to its effectiveness in enhancing the therapeutic index of ADCs. The compound's structure allows it to be cleaved under physiological conditions, releasing the attached drug specifically within the tumor microenvironment.

Synthesis Analysis

Methods and Technical Details

The synthesis of sulfo-SPDB involves several steps:

  1. Starting Materials: The synthesis typically begins with a precursor compound that contains a pyridine moiety.
  2. Sulfonation: A sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, is employed to introduce the sulfonyl group into the precursor. Chlorosulfonic acid is preferred for its efficiency in this reaction .
  3. Formation of Disulfide Linkage: The reaction often occurs in the presence of l,2-di(pyridin-2-yl)disulfane (PySSPy), which facilitates the formation of disulfide bonds essential for the function of sulfo-SPDB .
  4. Purification: Post-synthesis, purification is achieved through techniques like reverse-phase chromatography to isolate the desired product from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

Sulfo-SPDB features a distinctive molecular structure characterized by:

  • Molecular Formula: C₁₁H₁₃N₂O₄S₂
  • Molecular Weight: Approximately 299.36 g/mol
  • Functional Groups: The presence of a sulfonyl group (-SO₂-) and disulfide linkage contributes to its reactivity and stability.

The compound's structure allows it to engage in specific interactions with biological molecules, making it effective for use in ADCs.

Chemical Reactions Analysis

Reactions and Technical Details

Sulfo-SPDB participates in several critical reactions:

  1. Linkage Formation: It forms stable linkages with monoclonal antibodies through amine-reactive groups, allowing for site-specific conjugation.
  2. Cleavage Mechanism: Upon internalization into target cells, the linker undergoes cleavage due to environmental factors such as reduced pH and specific lysosomal enzymes. This process releases the cytotoxic drug directly within the tumor cells .
  3. Stability Assessment: The stability of sulfo-SPDB in systemic circulation is crucial; it remains inert until reaching the acidic environment of tumor cells where it becomes reactive .
Mechanism of Action

Process and Data

The mechanism of action for sulfo-SPDB involves:

  1. Targeting Mechanism: Monoclonal antibodies conjugated with sulfo-SPDB specifically bind to antigens expressed on cancer cell surfaces.
  2. Cellular Internalization: Following binding, the ADC is internalized by endocytosis.
  3. Drug Release: Inside the cell, the acidic environment triggers cleavage of the linker, releasing the cytotoxic drug which then induces apoptosis in cancer cells .

This targeted approach enhances therapeutic efficacy while reducing collateral damage to healthy tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents and water at specific concentrations.
  • Stability: Chemically stable under neutral pH but sensitive under acidic conditions which facilitate its intended action.

Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into its thermal stability and phase transitions .

Applications

Scientific Uses

Sulfo-SPDB is primarily used in:

  • Antibody-Drug Conjugates Development: It serves as a crucial component in designing ADCs for targeted cancer therapy.
  • Research Applications: Investigations into its efficacy and safety profile are ongoing within pharmaceutical development contexts.
  • Therapeutic Innovations: Its role in enhancing drug delivery systems continues to be explored, particularly in oncology .
Introduction to Sulfo-SPDB in Targeted Therapeutics

Historical Evolution of Disulfide-Based Linkers in ADC Design

The development of disulfide linkers traces back to early empirical observations that intracellular glutathione (GSH) concentrations (1-10 mM in tumor cells vs. 1-2 µM in plasma) create a reductive environment exploitable for targeted drug release. Initial disulfide linkers like SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) demonstrated feasibility but faced stability limitations due to sterically unhindered disulfide bonds [3] [7]. SPDB emerged as a second-generation solution by incorporating a butanoate spacer, increasing steric hindrance around the disulfide bond. This modification significantly enhanced plasma stability while retaining sensitivity to intracellular thiol reduction. Sulfo-SPDB further optimized this design through sulfonation, dramatically improving aqueous solubility and reducing payload-induced aggregation—a critical bottleneck in early ADC development [3] [5]. This evolution reflects the broader trajectory of ADC technology from simple chemical conjugation to sophisticated bioengineering approaches.

Role of Sulfo-SPDB in Bridging Antibody Specificity and Cytotoxic Payload Delivery

Sulfo-SPDB functions as a precision-engineered tether with distinct reactive termini: the N-hydroxysuccinimide (NHS) ester reacts with lysine ε-amino groups on antibodies, forming stable amide bonds, while the pyridyldithiol group enables thiol-disulfide exchange with sulfhydryl-containing payloads like DM4 (a maytansinoid derivative) [1] [7]. This bifunctionality creates a three-component system:

  • Antibody: Provides antigen-specific targeting (e.g., folate receptor α or ADAM9)
  • Sulfo-SPDB linker: Ensures stable circulation and tumor-specific payload release
  • Payload: Exerts cytotoxic activity (e.g., DM4 inhibiting tubulin polymerization)

The sulfonate group strategically incorporated into SPDB's structure is pivotal for maintaining ADC solubility, particularly when conjugating hydrophobic payloads like maytansinoids. This prevents aggregation-induced rapid clearance by the reticuloendothelial system, thereby extending plasma half-life and enhancing tumor accumulation [1] [3]. Upon internalization into target cells, the disulfide bond undergoes thiolytic cleavage by glutathione, releasing the cytotoxic payload with its mechanism of action intact. The linker's design ensures minimal payload modification—typically retaining a methyl disulfide moiety (e.g., DM4-MCC in DM4 conjugates)—which preserves potent tubulin-binding activity [1] [10].

Table 1: Key Chemical Properties of Sulfo-SPDB

PropertySpecificationFunctional Significance
Molecular FormulaC₁₃H₁₄N₂O₇S₃Defines atomic composition
Molecular Weight406.45 g/molImpacts pharmacokinetics
Reactive GroupsNHS ester, pyridyldithiolEnables bifunctional conjugation
Solubility≥125 mg/mL in DMSO; water-soluble (sulfonated)Reduces ADC aggregation
Cleavage MechanismGlutathione-mediated disulfide reductionEnables tumor-specific drug release
Storage Stability-80°C, protected from light and oxygenMaintains reactivity during ADC manufacturing

Comparative Advantages Over Non-Cleavable Linkers (e.g., SMCC)

Sulfo-SPDB offers distinct therapeutic advantages over non-cleavable linkers such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), primarily through its reduction-sensitive drug release mechanism:

  • Bystander Effect Capability: Unlike SMCC conjugates that release non-membrane-permeable lysine-adducted payloads (e.g., lysine-MCC-DM1), sulfo-SPDB releases payloads modified only with a small methyl disulfide group (e.g., DM4-MCC). This metabolite retains significant membrane permeability, enabling it to diffuse into neighboring tumor cells—even those lacking target antigen expression. This bystander effect is crucial for eradicating heterogeneous tumors where antigen expression varies [3] [8].

  • Reduced MDR1 Susceptibility: Payloads released from sulfo-SPDB conjugates (e.g., DM4-MCC) demonstrate lower affinity for multidrug resistance protein 1 (MDR1/P-glycoprotein) compared to those from non-cleavable linkers. This is attributed to the absence of charged amino acid residues in the released metabolite. Consequently, sulfo-SPDB-based ADCs maintain efficacy against MDR-expressing tumors that resist SMCC-based counterparts [3] [7].

  • Enhanced Hydrophilicity: The sulfonate group in sulfo-SPDB provides superior hydrophilicity versus the cyclohexane ring of SMCC. This reduces hydrophobic interactions between conjugated drug molecules, minimizing antibody aggregation and associated hepatotoxicity risks. It also permits higher drug-to-antibody ratios (DAR ~3.5-4) without accelerating plasma clearance—a limitation observed with hydrophobic SMCC conjugates at DAR>4 [1] [5].

Table 2: Sulfo-SPDB vs. SMCC Linker Characteristics

CharacteristicSulfo-SPDBSMCC
Linker TypeCleavable (disulfide)Non-cleavable
Release MechanismIntracellular reductionLysosomal proteolysis
Released Payload FormDM4-MCC (lipophilic)Lysine-MCC-DM1 (charged)
Bystander EffectYesMinimal/None
MDR1 SubstrateWeakStrong
Solubility ProfileHigh (sulfonated)Moderate
Typical DAR Range3.5-103-4

Properties

CAS Number

1193111-39-5

Product Name

sulfo-SPDB

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid

Molecular Formula

C13H14N2O7S3

Molecular Weight

406.44

InChI

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21)

InChI Key

FUHCFUVCWLZEDQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.